molecular formula C18H28O B15051057 (4aS,8aR,10aR)-1,1,4a,8a-tetraMethyl-1,4,4a,6,7,8,8a,9,10,10a-decahydrophenanthren-2(3H)-one

(4aS,8aR,10aR)-1,1,4a,8a-tetraMethyl-1,4,4a,6,7,8,8a,9,10,10a-decahydrophenanthren-2(3H)-one

Cat. No.: B15051057
M. Wt: 260.4 g/mol
InChI Key: NFPOCLBTJGPNIS-VHSSKADRSA-N
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Description

The compound (4aS,8aR,10aR)-1,1,4a,8a-tetramethyl-1,2,3,4,4a,6,7,8,8a,9,10,10a-dodecahydrophenanthren-2-one is a complex organic molecule characterized by its multiple ring structures and specific stereochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,8aR,10aR)-1,1,4a,8a-tetramethyl-1,2,3,4,4a,6,7,8,8a,9,10,10a-dodecahydrophenanthren-2-one typically involves multi-step organic reactions. These steps often include the formation of the core phenanthrene structure followed by the introduction of the specific substituents and stereochemistry. Common synthetic routes may involve:

    Cyclization reactions: to form the phenanthrene core.

    Hydrogenation: to introduce the necessary hydrogen atoms.

    Methylation: to add the methyl groups at specific positions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure the correct stereochemistry and high yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(4aS,8aR,10aR)-1,1,4a,8a-tetramethyl-1,2,3,4,4a,6,7,8,8a,9,10,10a-dodecahydrophenanthren-2-one: can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alkenes.

Scientific Research Applications

(4aS,8aR,10aR)-1,1,4a,8a-tetramethyl-1,2,3,4,4a,6,7,8,8a,9,10,10a-dodecahydrophenanthren-2-one: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4aS,8aR,10aR)-1,1,4a,8a-tetramethyl-1,2,3,4,4a,6,7,8,8a,9,10,10a-dodecahydrophenanthren-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4aS,8aR,10aR)-1,1,4a,8a-tetramethyl-1,2,3,4,4a,6,7,8,8a,9,10,10a-dodecahydrophenanthren-2-one lies in its specific stereochemistry and the arrangement of its functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H28O

Molecular Weight

260.4 g/mol

IUPAC Name

(4aS,8aR,10aR)-1,1,4a,8a-tetramethyl-3,4,6,7,8,9,10,10a-octahydrophenanthren-2-one

InChI

InChI=1S/C18H28O/c1-16(2)13-8-11-17(3)10-6-5-7-14(17)18(13,4)12-9-15(16)19/h7,13H,5-6,8-12H2,1-4H3/t13-,17+,18-/m0/s1

InChI Key

NFPOCLBTJGPNIS-VHSSKADRSA-N

Isomeric SMILES

C[C@]12CCCC=C1[C@]3(CCC(=O)C([C@@H]3CC2)(C)C)C

Canonical SMILES

CC1(C2CCC3(CCCC=C3C2(CCC1=O)C)C)C

Origin of Product

United States

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